molecular formula C5H8N4O2 B1339707 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester CAS No. 91616-41-0

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

Cat. No.: B1339707
CAS No.: 91616-41-0
M. Wt: 156.14 g/mol
InChI Key: JMPPMYKMIXZZRM-UHFFFAOYSA-N
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Description

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to act as a bioisosteric replacement for carboxylic acids. This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in this compound can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as this compound can influence metabolic flux and the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is critical for its role in various biochemical processes and its overall biological activity .

Preparation Methods

The synthesis of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water, making it an eco-friendly approach. Another method involves the use of microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a short time with high yields .

Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and nanoparticles has been explored to improve efficiency and reduce costs .

Chemical Reactions Analysis

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like acetonitrile and dimethylformamide . Major products formed from these reactions include substituted tetrazoles and their derivatives, which have applications in medicinal chemistry and materials science .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is utilized as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a synthetic intermediate in the preparation of various heterocyclic compounds, including tetrazole derivatives and fused heterocycles.
  • Biology This compound is employed in DNA synthesis and as a ligand in biochemical studies.
  • Medicine this compound acts as a bio-isosteric replacement for carboxylic acids in drug design, which enhances the stability and efficacy of pharmaceuticals. Studies have explored its potential as a scaffold for the development of novel therapeutic agents.
  • Industry Due to its high nitrogen content and stability, this compound is utilized in the production of explosives, rocket fuels, and corrosion inhibitors.

Biochemical Properties

This compound plays a significant role in biochemical reactions because it can act as a bioisosteric replacement for carboxylic acids. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in this compound can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as this compound can influence metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

Comparison with Similar Compounds

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester can be compared with other tetrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Biological Activity

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester (MTE) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTE, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

MTE serves as a bioisosteric replacement for carboxylic acids, allowing it to interact with various enzymes and proteins. The tetrazole ring structure facilitates hydrogen bonding and electrostatic interactions, which enhance its binding affinity to biological targets. Notably, MTE can form stable complexes with metal ions, crucial for enzyme catalysis and protein function.

Cellular Effects

MTE influences multiple cellular processes, including:

  • Cell Signaling : It modulates key signaling pathways, affecting cellular responses and gene expression.
  • Metabolism : MTE alters metabolic flux and levels of specific metabolites, impacting overall cellular metabolism.

The compound has been observed to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression profiles.

Molecular Mechanism

The molecular interactions of MTE can lead to either inhibition or activation of enzyme activity:

  • Enzyme Inhibition : MTE can occupy the active site of enzymes, preventing substrate binding.
  • Enzyme Activation : Alternatively, it may stabilize the active conformation of enzymes, enhancing their catalytic activity.

MTE's ability to bind to DNA or interact with transcription factors allows it to influence transcriptional activity significantly.

Temporal Effects in Laboratory Settings

Research indicates that the effects of MTE can change over time due to its stability and degradation properties. While relatively stable under standard conditions, prolonged exposure or harsh environments may lead to degradation. Long-term studies have shown that MTE can have sustained effects on cellular function, with some changes becoming more pronounced over time.

Metabolic Pathways

MTE is involved in various metabolic pathways through interactions with essential enzymes and cofactors. Its biotransformation leads to metabolites that may exhibit distinct biological activities. Understanding these pathways is crucial for elucidating MTE's pharmacokinetics and pharmacodynamics in biological systems.

Transport and Distribution

The transport mechanisms of MTE within cells are mediated by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. This understanding is vital for predicting the compound's bioavailability and therapeutic potential.

Subcellular Localization

MTE exhibits specific subcellular localization that can significantly impact its biological activity. Targeting signals or post-translational modifications direct MTE to particular organelles or compartments within the cell, influencing its role in various biochemical processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with MTE:

  • Antimicrobial Activity : Some derivatives of tetrazoles have demonstrated antibacterial properties against strains like Bacillus cereus and Escherichia coli. For instance, certain 5-substituted tetrazoles exhibited significant inhibitory action against these bacteria .
  • Anticancer Potential : In vitro studies have shown that MTE derivatives may possess cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of effectiveness compared to standard chemotherapeutics like cisplatin .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityCytotoxic effects on cancer cell lines
Enzyme InteractionModulation of enzyme activity
Gene Expression ModulationChanges in transcriptional profiles

Properties

IUPAC Name

ethyl 1-methyltetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPPMYKMIXZZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550526
Record name Ethyl 1-methyl-1H-tetrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91616-41-0
Record name Ethyl 1-methyl-1H-tetrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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